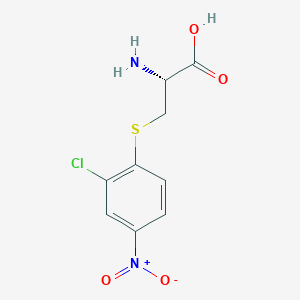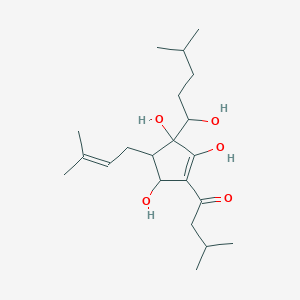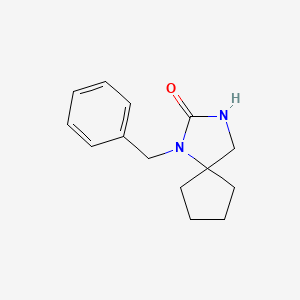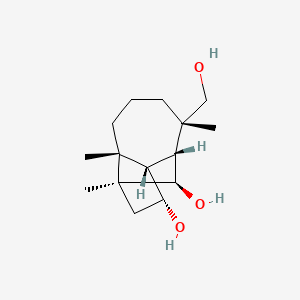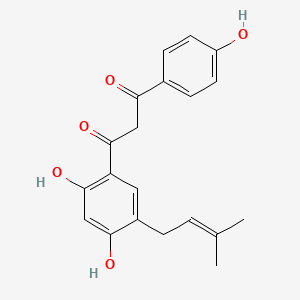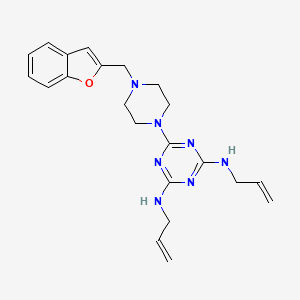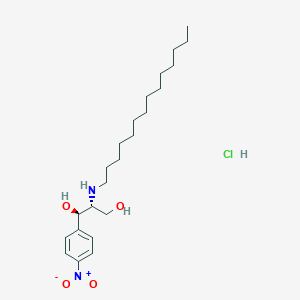
((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride: is a complex organic compound with a unique structure that includes a nitrophenyl group, a dihydroxypropyl group, and a tetradecylazanium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride typically involves multiple steps. One common method includes the nitration of a phenylpropane derivative followed by the introduction of hydroxyl groups through a dihydroxylation reaction. The final step involves the quaternization of the resulting compound with tetradecylamine and subsequent formation of the chloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its nitrophenyl group is particularly useful in spectrophotometric assays.
Medicine: The compound has potential applications in drug development, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological membranes and proteins makes it a candidate for therapeutic research.
Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals and materials. Its surfactant properties make it useful in the production of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride involves its interaction with cellular membranes and proteins. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death. Additionally, the compound can disrupt membrane integrity, leading to cell lysis. The hydroxyl groups may also participate in hydrogen bonding with biological targets, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
- **(1R,2R)-1,3-Dihydroxy-1-(4-aminophenyl)propan-2-yl)(tetradecyl)azanium chloride
- **(1R,2R)-1,3-Dihydroxy-1-(4-chlorophenyl)propan-2-yl)(tetradecyl)azanium chloride
Comparison: Compared to its analogs, ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride is unique due to the presence of the nitro group, which imparts distinct redox properties
Eigenschaften
CAS-Nummer |
886848-95-9 |
|---|---|
Molekularformel |
C23H41ClN2O4 |
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
(1R,2R)-1-(4-nitrophenyl)-2-(tetradecylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C23H40N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-22(19-26)23(27)20-14-16-21(17-15-20)25(28)29;/h14-17,22-24,26-27H,2-13,18-19H2,1H3;1H/t22-,23-;/m1./s1 |
InChI-Schlüssel |
MFIHUNNKRVVWNG-OHIDFYLOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCN[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
